molecular formula C14H12ClN3OS B6345754 2-Amino-5-(4-chlorophenyl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one CAS No. 1354923-62-8

2-Amino-5-(4-chlorophenyl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one

Cat. No. B6345754
CAS RN: 1354923-62-8
M. Wt: 305.8 g/mol
InChI Key: VRYJUISLIDEZFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(4-chlorophenyl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one, also known as 2ACPT, is an organic compound that has been studied extensively in recent years due to its potential applications in various fields. 2ACPT is a heterocyclic compound with a unique structure that makes it a promising building block for the synthesis of various compounds. The structure of 2ACPT consists of a five-membered ring containing an imidazole ring and a thiophene ring connected by a methylene bridge. It is a white, crystalline solid with a melting point of 114-116 °C.

Scientific Research Applications

2-Amino-5-(4-chlorophenyl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one has been studied extensively in recent years due to its potential applications in various fields. It has been used as a building block for the synthesis of various compounds, including heterocyclic compounds, pharmaceuticals, and agrochemicals. It has also been used in the synthesis of a variety of polymers, including polyurethanes, polyamides, and polyesters. Additionally, 2-Amino-5-(4-chlorophenyl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one has been studied as a potential anticancer drug due to its ability to interact with DNA and inhibit the growth of cancer cells.

Mechanism of Action

The exact mechanism of action of 2-Amino-5-(4-chlorophenyl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one is still unknown, but it is believed to involve the binding of 2-Amino-5-(4-chlorophenyl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one to DNA, which inhibits the growth of cancer cells. It is also believed to interact with other proteins involved in the regulation of cell growth, such as p53 and Bcl-2.
Biochemical and Physiological Effects
2-Amino-5-(4-chlorophenyl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one has been studied for its potential effects on the biochemical and physiological processes of cells. In vitro studies have shown that 2-Amino-5-(4-chlorophenyl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, 2-Amino-5-(4-chlorophenyl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one has been shown to inhibit the growth of other types of cells, including human umbilical vein endothelial cells and human epithelial cells.

Advantages and Limitations for Lab Experiments

2-Amino-5-(4-chlorophenyl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a relatively low toxicity, which makes it safe to use in experiments. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. It is not water-soluble, which makes it difficult to use in aqueous solutions. Additionally, it is not very soluble in organic solvents, which makes it difficult to use in organic synthesis.

Future Directions

The potential applications of 2-Amino-5-(4-chlorophenyl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one are still being explored, and there are a number of potential future directions for research. For example, further research could be conducted to better understand the mechanism of action of 2-Amino-5-(4-chlorophenyl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one and its effects on other types of cells. Additionally, research could be conducted to develop more efficient methods for the synthesis of 2-Amino-5-(4-chlorophenyl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one and its derivatives. Finally, research could be conducted to explore the potential of 2-Amino-5-(4-chlorophenyl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one as a pharmaceutical or agrochemical.

Synthesis Methods

2-Amino-5-(4-chlorophenyl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one can be synthesized using a variety of methods, including the reaction of 4-chlorobenzaldehyde with thiophene-2-carbaldehyde in aqueous media, the reaction of 4-chlorobenzaldehyde with thiophene-2-carboxylic acid in the presence of a base, and the reaction of 4-chlorobenzaldehyde with thiophene-2-sulfonyl chloride in the presence of a base. All of these reactions involve the condensation of the two aldehydes to form 2-Amino-5-(4-chlorophenyl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one.

properties

IUPAC Name

2-amino-4-(4-chlorophenyl)-4-(thiophen-2-ylmethyl)-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3OS/c15-10-5-3-9(4-6-10)14(8-11-2-1-7-20-11)12(19)17-13(16)18-14/h1-7H,8H2,(H3,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYJUISLIDEZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(4-chlorophenyl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one

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